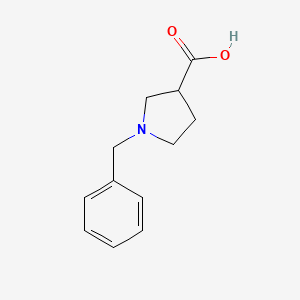

1-benzylpyrrolidine-3-carboxylic Acid

CAS No.: 5731-18-0

Cat. No.: VC2344948

Molecular Formula: C12H15NO2

Molecular Weight: 205.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5731-18-0 |

|---|---|

| Molecular Formula | C12H15NO2 |

| Molecular Weight | 205.25 g/mol |

| IUPAC Name | 1-benzylpyrrolidine-3-carboxylic acid |

| Standard InChI | InChI=1S/C12H15NO2/c14-12(15)11-6-7-13(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,15) |

| Standard InChI Key | RLRDUQNUBMAYDS-UHFFFAOYSA-N |

| SMILES | C1CN(CC1C(=O)O)CC2=CC=CC=C2 |

| Canonical SMILES | C1CN(CC1C(=O)O)CC2=CC=CC=C2 |

Introduction

Chemical Structure and Properties

Molecular Identity and Nomenclature

1-Benzylpyrrolidine-3-carboxylic acid is characterized by its distinctive structure consisting of a pyrrolidine ring with a benzyl substituent and a carboxylic acid functional group. The compound has the molecular formula C12H15NO2 and a molecular weight of 205.25 g/mol . It exists in two enantiomeric forms: (R)-1-benzylpyrrolidine-3-carboxylic acid (CAS: 216311-57-8) and (S)-1-benzylpyrrolidine-3-carboxylic acid (CAS: 161659-80-9) .

Physical and Chemical Properties

The physical and chemical properties of 1-benzylpyrrolidine-3-carboxylic acid are summarized in the following table:

Structural Identifiers

Various structural identifiers for 1-benzylpyrrolidine-3-carboxylic acid include:

Synthesis Methods

General Synthetic Routes

Multiple synthetic approaches have been developed for the preparation of 1-benzylpyrrolidine-3-carboxylic acid:

-

One common method involves the reaction of pyrrolidine with benzyl chloride in the presence of a base, followed by carboxylation of the resulting intermediate.

-

Another approach utilizes Grignard reagents, where benzylmagnesium chloride reacts with pyrrolidine-3-carboxylic acid.

-

The synthesis can also begin with the formation of the pyrrolidine ring through cyclization reactions using appropriate precursors such as amines and aldehydes or ketones, followed by carboxylation and benzylation steps .

Stereoselective Synthesis

For the preparation of enantiomerically pure forms of 1-benzylpyrrolidine-3-carboxylic acid, several stereoselective methods have been developed:

-

A patent describes a novel process for the preparation of (3S,4S)- or (3R,4R)-1-benzyl-4-(halogen-aryl)-pyrrolidine-3-carboxylic acids using enantioselective hydrogenation methods that result in high yields and high enantiomeric purity .

-

The process involves the use of specialized catalysts that control the stereochemical outcome of the reaction. For example, one documented procedure involves:

-

Addition of trifluoroacetic acid and N-(methoxymethyl)-N-(phenylmethyl)-N-(trimethylsilyl) methylamine to the starting material

-

Dissolution in dioxane followed by addition of an aqueous solution of NaOH

-

Stirring at room temperature for extended periods

-

Concentration and filtration of the reaction suspension to yield the desired stereoisomer with >99% purity and >99.9% enantiomeric excess .

-

Industrial Production

Industrial production of 1-benzylpyrrolidine-3-carboxylic acid typically employs optimized reaction conditions to ensure high yield and purity:

-

The process may include solvent extraction, crystallization, and purification through recrystallization or chromatography.

-

Advanced techniques such as continuous flow synthesis and automated reaction monitoring are often utilized to optimize yield and purity in industrial settings .

-

Separation from catalysts can be achieved by setting the reaction mixture to alkaline conditions, followed by extraction with an organic solvent and precipitating the product from the aqueous layer at the isoelectric point .

Chemical Reactions

Types of Reactions

1-Benzylpyrrolidine-3-carboxylic acid participates in various chemical reactions due to its functional groups:

Oxidation Reactions

The compound can undergo oxidation to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction Reactions

Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde. Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently employed.

Substitution Reactions

The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions. Nucleophiles like sodium hydride (NaH) and organolithium reagents are commonly used for these transformations.

Reaction Mechanisms

The mechanism of action of 1-benzylpyrrolidine-3-carboxylic acid in chemical reactions involves:

-

The benzyl group enhancing binding affinity to certain receptors or enzymes

-

The carboxylic acid group participating in hydrogen bonding and electrostatic interactions

-

These interactions modulating the activity of target proteins, leading to various chemical and biological effects

Applications in Research and Industry

Pharmaceutical Applications

1-Benzylpyrrolidine-3-carboxylic acid serves as a crucial intermediate in pharmaceutical synthesis:

-

The compounds derived from 1-benzylpyrrolidine-3-carboxylic acid are particularly useful for the treatment of central nervous system disorders, as referenced in Bioorganic & Medicinal Chemistry Letters (1999 and 2004) .

-

The (R)- and (S)-enantiomers have distinct applications in drug development, with each isomer potentially exhibiting different pharmacological activities .

-

Research indicates potential applications in developing drugs for neurological disorders including Alzheimer's, Parkinson's, depression, and anxiety .

Biochemical Research

The compound is valuable in various biochemical research areas:

-

It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

-

Used in studies related to enzyme inhibitors and receptor binding assays.

-

Employed in biochemical assays to explore enzyme interactions and metabolic pathways, providing insights into cellular functions and disease mechanisms.

-

Research focuses on its effects on neurotransmitter systems, particularly dopamine and serotonin pathways, with findings suggesting it may influence receptor activity.

Material Science Applications

Applications in material science include:

-

Development of novel materials, including polymers with specific functionalities.

-

Incorporation into polymer matrices to enhance material properties, contributing to the development of advanced composites for various applications .

Biological Activity

Mechanisms of Action

The biological activity of 1-benzylpyrrolidine-3-carboxylic acid can be attributed to several mechanisms:

-

Enzyme Inhibition: The compound has shown potential as an inhibitor of specific enzymes, including neuraminidase, which is critical for viral replication in influenza viruses. This inhibition can significantly reduce viral load in infected cells.

-

Receptor Modulation: It interacts with neurotransmitter receptors, potentially affecting neurotransmission and offering insights into treatments for neurological disorders.

-

Neurotransmitter System Effects: Studies indicate that the compound may influence neurotransmitter systems, particularly dopamine and serotonin pathways, suggesting potential applications in treating neurological disorders like depression and anxiety.

Research Findings on Biological Effects

Research has revealed several biological effects of 1-benzylpyrrolidine-3-carboxylic acid:

-

Neuroprotective Effects: Studies have shown that the compound may have neuroprotective effects in animal models of neurodegeneration, reducing neuronal loss and improving cognitive function.

-

Neuropharmacological Effects: Research indicates that it may modulate serotonin receptors, potentially leading to antidepressant-like effects in animal models.

-

Anticancer Properties: Some studies have suggested inhibition of tumor growth in specific cell lines, pointing to potential anticancer applications.

Comparative Analysis with Similar Compounds

Understanding how 1-benzylpyrrolidine-3-carboxylic acid compares to related compounds provides valuable insights:

The uniqueness of 1-benzylpyrrolidine-3-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to these related compounds .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume